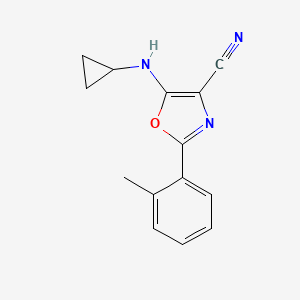![molecular formula C14H14N2O2S B5714170 N-{[(2-phenylethyl)amino]carbonothioyl}-2-furamide](/img/structure/B5714170.png)
N-{[(2-phenylethyl)amino]carbonothioyl}-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(2-phenylethyl)amino]carbonothioyl}-2-furamide, commonly known as AEBSF, is a protease inhibitor that is widely used in scientific research applications. It is a synthetic compound that belongs to the class of sulfhydryl-reactive serine protease inhibitors. AEBSF is a potent inhibitor of serine proteases, and it is used in various biochemical and physiological studies to inhibit protease activity.
Mecanismo De Acción
AEBSF is a serine protease inhibitor that works by irreversibly binding to the active site of the protease enzyme. It forms a covalent bond with the serine residue at the active site of the enzyme, which prevents the protease from cleaving its target substrate. AEBSF is a potent inhibitor of a wide range of serine proteases, including trypsin, chymotrypsin, and thrombin.
Biochemical and Physiological Effects:
AEBSF has several biochemical and physiological effects. It is a potent inhibitor of protease activity and can be used to investigate the role of proteases in various biological processes. AEBSF is used in the study of blood coagulation, fibrinolysis, and the regulation of protease activity in the immune system. It has been shown to inhibit the activity of plasmin, a protease that is involved in the breakdown of blood clots.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of AEBSF in lab experiments has several advantages. It is a potent inhibitor of protease activity and can be used to investigate the role of proteases in various biological processes. AEBSF is easy to use and has a well-established synthesis method. However, there are also some limitations to the use of AEBSF in lab experiments. It is a synthetic compound that may not accurately reflect the activity of natural protease inhibitors. Additionally, it may have off-target effects that could interfere with the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the use of AEBSF in scientific research. One area of interest is the investigation of the role of proteases in cancer progression. Proteases have been implicated in the invasion and metastasis of cancer cells, and the use of AEBSF could help to elucidate the mechanisms involved in this process. Another area of interest is the development of more selective protease inhibitors that could be used in therapeutic applications. AEBSF is a potent inhibitor of a wide range of serine proteases, but more selective inhibitors could be developed that target specific proteases involved in disease processes. Finally, the use of AEBSF in the study of protease activity in the immune system could lead to the development of new therapies for autoimmune diseases and inflammatory disorders.
Métodos De Síntesis
The synthesis of AEBSF involves the reaction of 2-furoyl chloride with N-(2-phenylethyl) ethylenediamine in the presence of a base such as triethylamine. The reaction yields AEBSF as a white crystalline powder with a purity of more than 98%. The synthesis method of AEBSF is well-established and has been used for many years.
Aplicaciones Científicas De Investigación
AEBSF is widely used in scientific research applications as a protease inhibitor. It is commonly used in biochemical and physiological studies to inhibit protease activity and to investigate the role of proteases in various biological processes. AEBSF is used in the study of blood coagulation, fibrinolysis, and the regulation of protease activity in the immune system.
Propiedades
IUPAC Name |
N-(2-phenylethylcarbamothioyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c17-13(12-7-4-10-18-12)16-14(19)15-9-8-11-5-2-1-3-6-11/h1-7,10H,8-9H2,(H2,15,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFZZTTWXHNDYHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=S)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-phenylethyl)carbamothioyl]furan-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(dimethylamino)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5714116.png)

![2-(1,3-benzodioxol-5-yl)-3-[(1,3-benzodioxol-5-ylmethylene)amino]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5714131.png)



![N-(4-chlorophenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide](/img/structure/B5714163.png)



![N-allyl-2-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5714202.png)
